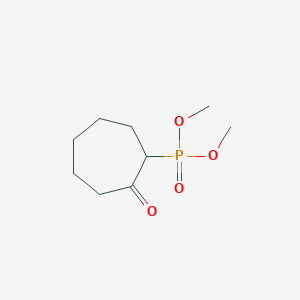

Dimethyl (2-oxocycloheptyl)phosphonate

Description

Properties

CAS No. |

60719-14-4 |

|---|---|

Molecular Formula |

C9H17O4P |

Molecular Weight |

220.20 g/mol |

IUPAC Name |

2-dimethoxyphosphorylcycloheptan-1-one |

InChI |

InChI=1S/C9H17O4P/c1-12-14(11,13-2)9-7-5-3-4-6-8(9)10/h9H,3-7H2,1-2H3 |

InChI Key |

JOSLDGKQNYTOBA-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C1CCCCCC1=O)OC |

Origin of Product |

United States |

Preparation Methods

Oxidation of Secondary Alcohols

Post-synthetic oxidation of dimethyl (2-hydroxycycloheptyl)phosphonate provides an indirect route. Using Jones reagent (CrO3/H2SO4) or Dess-Martin periodinane, the secondary alcohol is oxidized to the ketone without affecting the phosphonate ester.

Grignard Reagent Addition

Reaction of dimethyl phosphonate with a Grignard reagent derived from 2-bromocycloheptanone could theoretically yield the target compound. However, this method is less favored due to competing side reactions and the instability of keto-Grignard reagents.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-oxocycloheptyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the reaction conditions and reagents used.

Scientific Research Applications

Dimethyl (2-oxocycloheptyl)phosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organic compounds, including heterocycles and phosphonylated derivatives.

Biology: The compound is studied for its potential biological activity and as a precursor for biologically active molecules.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of dimethyl (2-oxocycloheptyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, influencing biochemical pathways. The compound’s reactivity is largely determined by the presence of the phosphonate group, which can participate in various chemical transformations.

Comparison with Similar Compounds

Structural Variations and Molecular Features

Phosphonate esters vary in substituents, influencing reactivity and applications. Key structural analogs include:

Physical and Spectral Properties

Selectivity and Interference

Smaller phosphonates like DMMP and dimethyl hydrogen phosphite act as interferents in molecularly imprinted polymers, whereas bulkier derivatives (e.g., cycloheptyl) may exhibit enhanced selectivity due to steric effects .

Q & A

Q. What are the critical parameters for synthesizing dimethyl (2-oxocycloheptyl)phosphonate, and how do impurities impact yield?

Answer:

-

Key Parameters :

- Inert Atmosphere : Flame-drying glassware under vacuum and maintaining argon atmosphere prevents hydrolysis of sensitive intermediates like sodium hydride (NaH) .

- Base Purity : NaH contaminated with NaOH generates byproducts (e.g., DAMP, diethyl diazomethylphosphonate), reducing yields. Use freshly opened NaH (60% dispersion in mineral oil) and avoid prolonged storage .

- Stirring Efficiency : Heterogeneous mixtures require robust stirring (e.g., large stir bars or overhead stirrers) to prevent gelation and ensure reagent contact .

-

Impurity Mitigation :

- DAMP co-elutes with the product during chromatography (Rf = 0.24 on silica gel with 1:1 ethyl acetate-hexanes). Recrystallization or gradient elution may improve separation .

Q. What characterization techniques are essential for verifying the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and P NMR confirm regiochemistry and phosphonate group integrity.

- Chromatography : TLC (silica gel, ethyl acetate-hexanes) monitors reaction progress. HPLC (>96% purity) ensures minimal byproducts .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies exothermic decomposition events, critical for safety protocols .

Advanced Research Questions

Q. How do photochemical methods expand synthetic routes to alkylphosphonates like this compound?

Answer:

- Mechanistic Insight : Photoinduced formal deformylative phosphonylation uses blue LED irradiation (30 W) with 4DPAIPN as a photocatalyst. This method enables C–P bond formation via radical intermediates, avoiding traditional coupling reagents .

- Scalability : Gram-scale synthesis (69% yield) is achievable using optimized conditions (e.g., 1 mol% catalyst, 24 h irradiation in DCM) .

Q. Example Reaction Setup :

| Component | Quantity | Role |

|---|---|---|

| 4DPAIPN | 48 mg (1 mol%) | Photocatalyst |

| Substrate (1k) | 2.256 g | Phosphonate precursor |

| EtN | 1.212 g | Base |

| DCM | 120 mL | Solvent |

Q. What strategies resolve contradictions in data from competing synthetic pathways (e.g., thermal vs. photochemical methods)?

Answer:

- Byproduct Analysis : Compare impurity profiles via LC-MS. For example, thermal methods may generate oxidized side products, while photochemical routes avoid these via controlled radical pathways .

- Yield Optimization :

- Thermal Synthesis : Requires anhydrous toluene and strict temperature control (0–5°C) to suppress side reactions .

- Photochemical Synthesis : Higher functional group tolerance but demands rigorous light intensity calibration .

Q. How does sodium hydride purity influence reaction outcomes in phosphonate synthesis?

Answer:

- Contamination Effects : NaOH in aged NaH promotes cleavage of the phosphonate ester, forming DAMP. This is confirmed by P NMR shifts (DAMP: δ = 18–20 ppm vs. product: δ = 25–27 ppm) .

- Mitigation :

- Use NaH washed free of mineral oil with hexanes.

- Monitor base activity via titration with a standard acid .

Q. What safety protocols are critical for handling diazo intermediates in phosphonate synthesis?

Answer:

-

Hazard Assessment :

- Diazo Compounds : Shock-sensitive; avoid grinding or rapid temperature changes. Conduct DSC to identify decomposition thresholds (>150°C exotherm) .

- Solvent Compatibility : Use low-boiling solvents (e.g., MTBE) for easy removal under reduced pressure .

-

Protocols :

- Store diazo reagents at –20°C in amber vials.

- Use blast shields and remote stirring in large-scale reactions .

Methodological Considerations

Q. How to troubleshoot gelation during phosphonate esterification?

Answer:

- Cause : Insufficient stirring in heterogeneous mixtures (e.g., NaH suspensions).

- Solutions :

- Replace magnetic stir bars with overhead mechanical stirrers.

- Pre-disperse NaH in toluene via sonication (15 min) before adding substrates .

Q. What chromatographic techniques effectively separate phosphonate derivatives from polar byproducts?

Answer:

-

Column Chromatography : Use silica gel with gradient elution (hexanes → ethyl acetate). For challenging separations, switch to reverse-phase C18 columns with acetonitrile-water .

-

Example Elution Profile :

Compound Rf (Ethyl Acetate-Hexanes) This compound 0.24 DAMP 0.28 (overlapping)

Q. How do structural analogs (e.g., dimethyl (2-oxopropyl)phosphonate) inform reactivity studies?

Answer:

- Reactivity Trends :

Q. What computational tools predict thermodynamic properties of phosphonate intermediates?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.